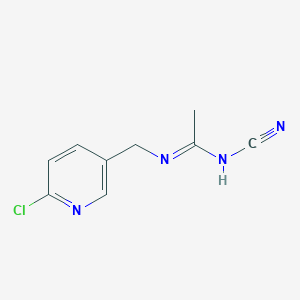

N-(6-Cloro-3-piridilmetil)-N'-ciano-acetamidina

Descripción general

Descripción

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine (NCA) is an organometallic compound that is widely used in the field of synthetic chemistry. It is a versatile and powerful reagent that can be used in a variety of syntheses, such as in the production of pharmaceuticals, agrochemicals, and other materials. NCA is also a useful tool for studying the structure and function of molecules, as well as for investigating their biological activities.

Aplicaciones Científicas De Investigación

Investigación Toxicológica

Acetamiprid-N-desmetil es un metabolito del acetamiprid, una sustancia activa pesticida. Ha sido objeto de estudios toxicológicos para determinar su impacto en la salud humana, particularmente en términos de neurotoxicidad del desarrollo (DNT). La Autoridad Europea de Seguridad Alimentaria (EFSA) ha realizado evaluaciones para establecer niveles de exposición seguros y ha propuesto reducir la ingesta diaria admisible (IDA) y la dosis de referencia aguda (DRA) en función de los hallazgos recientes .

Monitoreo Ambiental

Este compuesto se monitorea en diversas muestras ambientales para evaluar el impacto del uso de acetamiprid en la agricultura. Los estudios incluyen el seguimiento de la presencia y concentración de Acetamiprid-N-desmetil en el suelo y el agua para comprender su persistencia y degradación .

Seguridad Alimentaria

En el contexto de la seguridad alimentaria, Acetamiprid-N-desmetil se analiza para garantizar que los niveles máximos de residuos (LMR) en los cultivos se encuentren dentro de los límites seguros. La EFSA ha revisado las definiciones de residuos para la evaluación de riesgos en cultivos de hoja y frutas para incluir este metabolito .

Química Analítica

Acetamiprid-N-desmetil sirve como patrón de referencia en métodos analíticos como la cromatografía líquida de ultra alto rendimiento acoplada a espectrometría de masas de alta resolución con trampa de iones (UHPLC-HRMS). Esta aplicación es crucial para determinar con precisión la presencia del compuesto en muestras biológicas, como la orina .

Eficacia del Pesticida

La investigación sobre la eficacia del acetamiprid como insecticida incluye el estudio de sus metabolitos, incluido Acetamiprid-N-desmetil. Comprender las vías metabólicas ayuda a evaluar la efectividad y el posible desarrollo de resistencia en las plagas objetivo .

Evaluación de Riesgos

El compuesto participa en estudios de evaluación de riesgos para evaluar su seguridad para los organismos no objetivo. Esto incluye evaluar el potencial de bioacumulación y los efectos en los insectos beneficiosos u otras especies silvestres expuestas a cultivos tratados con acetamiprid .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N'-[(6-chloropyridin-3-yl)methyl]-N-cyanoethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-7(14-6-11)12-4-8-2-3-9(10)13-5-8/h2-3,5H,4H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEAUPRZTZWBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC1=CN=C(C=C1)Cl)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058744 | |

| Record name | (1E)-N-[(6-Chloropyridin-3-yl)methyl]-N'-cyanoethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190604-92-3 | |

| Record name | (1E)-N-[(6-Chloropyridin-3-yl)methyl]-N'-cyanoethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-N-[(6-chloropyridin-3-yl)methyl]-N'-cyanoethanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

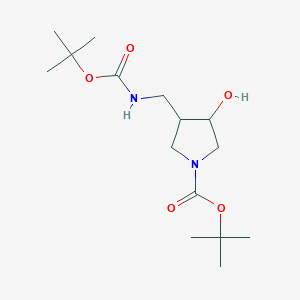

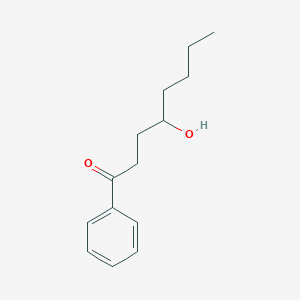

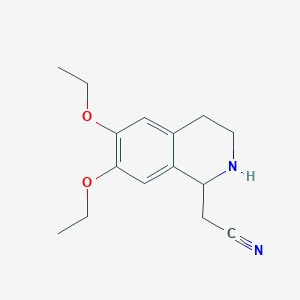

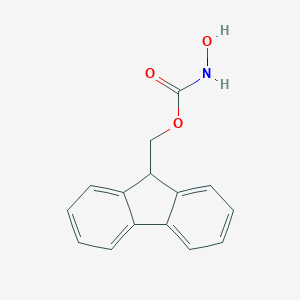

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is acetamiprid-N-desmethyl frequently detected in human samples, even when acetamiprid itself is not?

A1: Acetamiprid-N-desmethyl is a major metabolite of acetamiprid in humans. This means that after acetamiprid enters the body, it is broken down (metabolized), and acetamiprid-N-desmethyl is one of the resulting products. This metabolite can linger in the body for a longer duration than the parent compound, acetamiprid, making it detectable even when acetamiprid itself is not. [] For example, a study focusing on urinary biomarkers for pesticides found acetamiprid-N-desmethyl to be the primary residue detected in children exposed to acetamiprid, highlighting its utility as an exposure biomarker. []

Q2: Beyond human exposure, what does the presence of acetamiprid-N-desmethyl in wastewater tell us about its environmental fate?

A2: Research indicates that acetamiprid-N-desmethyl, along with its parent compound, is not efficiently removed during conventional wastewater treatment processes. [] This implies that these compounds persist through treatment and are discharged into surface waters, potentially impacting aquatic ecosystems. A nationwide study in the United States estimated annual discharges of imidacloprid (another neonicotinoid) to be on the order of 1000–3400 kg/year due to this persistence. [] The ecological implications for acetamiprid-N-desmethyl warrant further investigation.

Q3: How does chronic exposure to environmentally relevant concentrations of acetamiprid, and potentially its metabolite, impact fish populations?

A3: A study using zebrafish as a model organism demonstrated that long-term exposure to acetamiprid, even at low, environmentally relevant concentrations, can have significant consequences for fish reproduction. [] Acetamiprid and its metabolite acetamiprid-N-desmethyl were found to accumulate in adult fish and were even passed down to their offspring. [] Exposure led to feminization in male fish, disrupted hormone levels, and negatively affected reproductive success. [] This highlights the potential for ecological disruption from persistent neonicotinoids and their metabolites.

Q4: Have there been any studies investigating the potential link between acetamiprid-N-desmethyl and specific health symptoms in humans?

A4: A prevalence case-control study explored the relationship between urinary acetamiprid-N-desmethyl levels and a cluster of symptoms, including neurological findings, in patients with unknown causes for their ailments. [] The study found that detection of acetamiprid-N-desmethyl was significantly associated with an increased prevalence of these symptoms. [] While this research is preliminary and requires further investigation with larger sample sizes, it underscores the need to better understand the potential human health impacts of acetamiprid-N-desmethyl exposure.

Q5: Are there reliable analytical techniques available for detecting and quantifying acetamiprid-N-desmethyl in different matrices?

A5: Yes, various analytical methods have been developed to detect and quantify acetamiprid-N-desmethyl. For instance, a method using solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (online SPE-HPLC-MS/MS) has been successfully used to measure acetamiprid-N-desmethyl levels in human urine. [, ] Similarly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques have been employed to quantify acetamiprid-N-desmethyl in both human urine and breast milk samples. [, ] These advancements in analytical chemistry are crucial for monitoring human exposure, conducting environmental fate studies, and assessing potential health risks.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)

![(2S)-N-[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-3,3-dimethyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]butanamide](/img/structure/B70793.png)

![trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate](/img/structure/B70795.png)

![2,3-Dihydrofuro[2,3-b]pyridine 7-oxide](/img/structure/B70796.png)